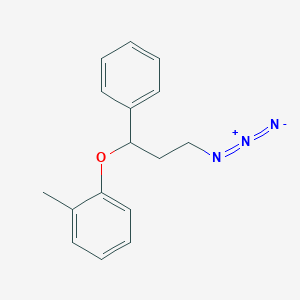
5-Hydroxyindole-4,6,7-d3-3-acetic--d2 Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydroxyindole-4,6,7-d3-3-acetic–d2 Acid is a deuterated analog of 5-Hydroxyindoleacetic acid, which is the main metabolite of serotonin in the human body . This compound is used as a stable labeled internal standard for monitoring serotonin levels in various applications, including clinical and diagnostic testing .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxyindole-4,6,7-d3-3-acetic–d2 Acid typically involves the labeling of the precursor molecule with deuterium isotopes. This process replaces the hydrogen atoms in the molecule with deuterium atoms, allowing researchers to track the fate of the molecule in biological systems using mass spectrometry techniques .
Industrial Production Methods: Industrial production of this compound involves the use of advanced chemical synthesis techniques to ensure the precise incorporation of deuterium atoms. The compound is often produced in solution form, such as a 100 μg/mL solution in methanol, and is stored at low temperatures to maintain its stability .
Análisis De Reacciones Químicas
Types of Reactions: 5-Hydroxyindole-4,6,7-d3-3-acetic–d2 Acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for studying the metabolic pathways of serotonin and its metabolites .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reactions are typically carried out under controlled conditions to ensure the accuracy and reproducibility of the results .
Major Products: The major products formed from these reactions include various metabolites of serotonin, which are crucial for understanding the role of serotonin in different physiological processes .
Aplicaciones Científicas De Investigación
5-Hydroxyindole-4,6,7-d3-3-acetic–d2 Acid is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its stable isotope labeling allows for precise tracking and measurement of the compound in biological samples, making it an essential tool for studying serotonin metabolism and its effects on various physiological processes .
Chemistry: In chemistry, this compound is used as an internal standard in mass spectrometry to enhance the precision and reproducibility of quantitative analyses of serotonin metabolites .
Biology: In biology, it is used to study the pathways involved in serotonin metabolism and the effects of serotonin on various physiological processes .
Medicine: In medicine, it is used in clinical diagnostics to measure levels of serotonin and its metabolites in biological samples, aiding in the diagnosis and treatment of various psychiatric and neurodegenerative disorders .
Industry: In the pharmaceutical industry, this compound is used for the development of new drugs that target the serotonin system .
Mecanismo De Acción
The mechanism of action of 5-Hydroxyindole-4,6,7-d3-3-acetic–d2 Acid involves its role as a metabolite of serotonin. It is used to trace the metabolic pathways of serotonin, providing insights into the molecular targets and pathways involved in serotonin metabolism . This information is crucial for understanding the role of serotonin in various physiological and pathological processes .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds include other deuterated analogs of serotonin metabolites, such as 5-Hydroxyindole-2,4,6,7-d4-3-acetic-2,2-d2 Acid (5-HIAA-D6) .
Uniqueness: The uniqueness of 5-Hydroxyindole-4,6,7-d3-3-acetic–d2 Acid lies in its specific deuterium labeling, which allows for precise tracking and measurement of the compound in biological samples. This makes it an invaluable tool for studying serotonin metabolism and its effects on various physiological processes .
Propiedades
Fórmula molecular |
C20H16N2O5 |
|---|---|
Peso molecular |
364.4 g/mol |
Nombre IUPAC |
2-[5-[2-(5-hydroxy-1H-indol-3-yl)acetyl]oxy-1H-indol-3-yl]acetic acid |
InChI |
InChI=1S/C20H16N2O5/c23-13-1-3-17-15(7-13)12(10-22-17)6-20(26)27-14-2-4-18-16(8-14)11(9-21-18)5-19(24)25/h1-4,7-10,21-23H,5-6H2,(H,24,25) |
Clave InChI |
ZMAVMLVMRHBJPE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1O)C(=CN2)CC(=O)OC3=CC4=C(C=C3)NC=C4CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


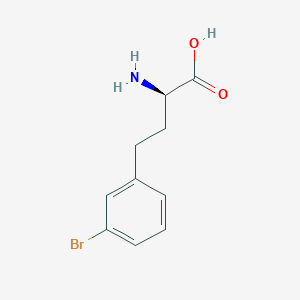


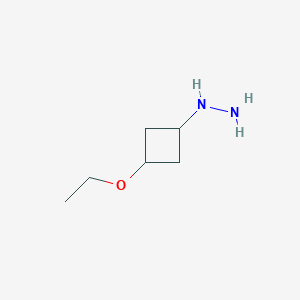
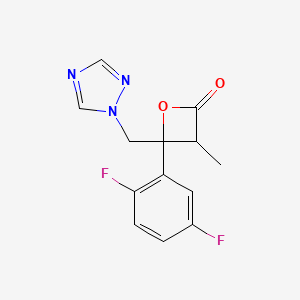
![2-[2-(Benzyloxy)ethoxy]aniline](/img/structure/B12286880.png)
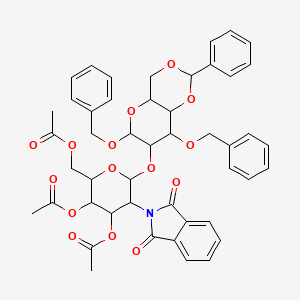

![2-Hydroxy-1-(3,11,17-trihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl)ethanone](/img/structure/B12286914.png)
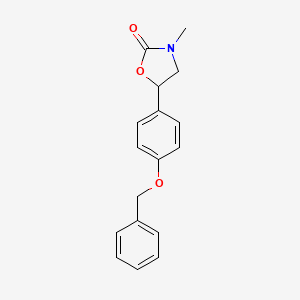

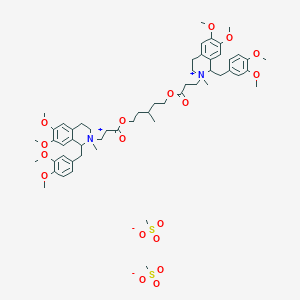
![N-[6-(Aminomethyl)-2-pyridinyl]-N'-ethylurea](/img/structure/B12286944.png)
